Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride
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Overview
Description
Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a clear, pale yellow liquid with a molecular weight of 207.7 g/mol. This compound is known for its high purity, typically at least 95%, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride can be synthesized through a multi-step process involving the reaction of ethyl 2-bromo-4-pentenoate with dimethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethyl pent-4-enoates.
Scientific Research Applications
Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: In the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.
Industry: In the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound can also interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(diethylamino)pent-4-enoate;hydrochloride: Similar structure but with a diethylamino group instead of a dimethylamino group.
Ethyl 2-(dimethylamino)hex-4-enoate;hydrochloride: Similar structure but with an additional carbon in the alkyl chain.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Properties
IUPAC Name |
ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-5-7-8(10(3)4)9(11)12-6-2;/h5,8H,1,6-7H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAOPIDXLXOPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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